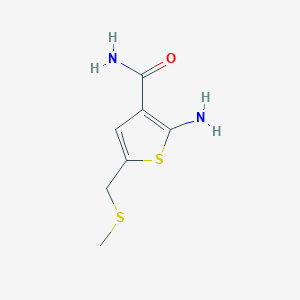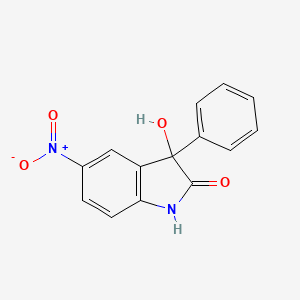
5-Nitro-3-hydroxy-3-phenyl-2-oxindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-nitro-3-phenyl- is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their significant biological and pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-nitro-3-phenyl- typically involves multi-step organic reactions. One common method includes the nitration of 2H-indol-2-one derivatives followed by hydroxylation and phenylation. The nitration process often uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group. Hydroxylation can be achieved using hydrogen peroxide or other oxidizing agents, while phenylation involves the use of phenyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and solvent choice, are crucial for efficient production. Continuous flow reactors may also be employed to enhance the scalability and consistency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-nitro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenated reagents, Lewis acids.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-nitro-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-nitro-3-phenyl- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl and phenyl groups can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Indol-2-one: Lacks the nitro, hydroxyl, and phenyl groups, resulting in different chemical and biological properties.
3-Hydroxy-2H-indol-2-one: Similar structure but lacks the nitro and phenyl groups.
5-Nitro-2H-indol-2-one: Contains the nitro group but lacks the hydroxyl and phenyl groups.
Uniqueness
The presence of the nitro, hydroxyl, and phenyl groups in 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-nitro-3-phenyl- imparts unique chemical reactivity and biological activity compared to its simpler analogs. These functional groups enable a broader range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H10N2O4 |
|---|---|
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
3-hydroxy-5-nitro-3-phenyl-1H-indol-2-one |
InChI |
InChI=1S/C14H10N2O4/c17-13-14(18,9-4-2-1-3-5-9)11-8-10(16(19)20)6-7-12(11)15-13/h1-8,18H,(H,15,17) |
Clé InChI |
HCKJFCXAHQCCPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


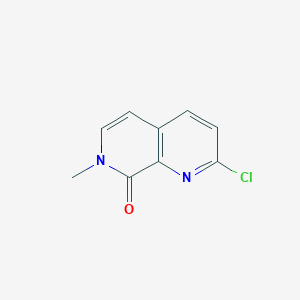
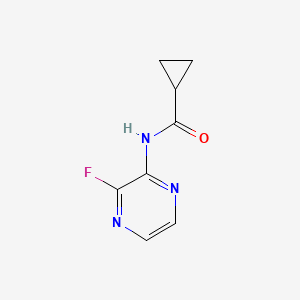
![6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11757669.png)

![1H,2H,3H,4H,5H-pyrido[4,3-e][1,4]diazepine](/img/structure/B11757676.png)
![(2E)-3-{[1,1'-Biphenyl]-4-YL}-2-cyanoprop-2-enamide](/img/structure/B11757689.png)
![3-[3-(Chloromethyl)phenyl]pyridine hydrochloride](/img/structure/B11757697.png)
![N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine](/img/structure/B11757705.png)
![[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757712.png)
![(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B11757713.png)
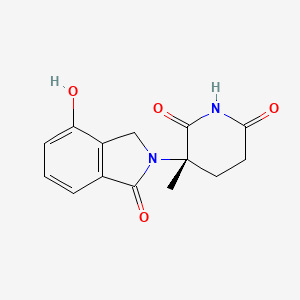
![[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11757716.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757720.png)
